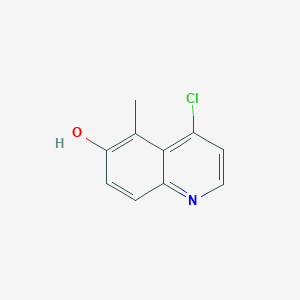

4-Chloro-5-methyl-quinolin-6-ol

Description

4-Chloro-5-methyl-quinolin-6-ol is a quinoline derivative characterized by a chloro substituent at position 4, a methyl group at position 5, and a hydroxyl group at position 4. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-chloro-5-methylquinolin-6-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-9(13)3-2-8-10(6)7(11)4-5-12-8/h2-5,13H,1H3 |

InChI Key |

KMXYKSKXUXSYJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NC=CC(=C12)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-quinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-quinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-methyl-quinolin-6-ol is a quinoline derivative with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both chlorine and methyl groups, enhances its chemical reactivity and biological activity, making it a versatile compound in various applications.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing more complex quinoline derivatives. It undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation Oxidation reactions, using oxidizing agents like hydrogen peroxide and peracids, can transform this compound into quinoline N-oxides.

- Reduction Reduction reactions, employing reducing agents such as sodium borohydride and lithium aluminum hydride, can convert the compound into its corresponding amine derivatives.

- Substitution Halogen substitution reactions can introduce different functional groups at the chlorine position using reagents like sodium methoxide or potassium tert-butoxide.

Biology

The compound is investigated for its antimicrobial and antiviral properties. For example, certain 1,2,3-dithiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various strains .

Medicine

this compound is explored for its potential use in anticancer and antimalarial therapies. Its mechanism of action involves interaction with specific molecular targets; it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Similarly, 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for cytotoxic activity against human cancer cells, showing promise as anticancer candidates .

Industry

In industry, this compound is utilized in the production of dyes, catalysts, and electronic materials.

This compound's biological activities make it interesting for medicinal chemistry.

Similar Compounds

- Quinoline The parent compound shares a similar structure but lacks the chlorine and methyl groups.

- 4-Hydroxyquinoline This hydroxylated derivative has different chemical properties.

- Chloroquine A well-known antimalarial drug shares a similar quinoline backbone.

Anticancer Research

7-chloro-(4-thioalkylquinoline) derivatives were found to be cytotoxic against leukemic and colorectal cancer cells, leading to cell accumulation in the G0/G1 phase, inhibition of DNA and RNA synthesis, and induction of apoptosis .

Acetylcholinesterase Inhibitors

Substituted carbamic acid quinolin-6-yl esters, related to this compound, are useful as acetylcholinesterase inhibitors for treating conditions like paralytic ileus, atony of the urinary bladder, glaucoma, myasthenia gravis, and cognitive behavior dysfunctions .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-quinolin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its anticancer activity may involve the inhibition of specific kinases and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The highest similarity (0.83) is observed with 4-Chloro-6-methoxyquinolin-7-ol, which shares the chloro group at position 4 but differs in the positions of methoxy and hydroxyl groups. This positional shift likely reduces hydrogen-bonding capacity compared to the target compound .

- Lower-similarity compounds (e.g., 0.70 and 0.65) feature bulkier substituents or divergent backbones, which may limit their penetration into hydrophobic biological targets .

Physicochemical Properties

Substituent chemistry critically impacts solubility, stability, and reactivity:

- This compound: The hydroxyl group at position 6 enhances water solubility relative to non-polar analogs, while the methyl group at position 5 increases lipophilicity (predicted logP ~2.1).

- 4-Chloro-6-methoxyquinolin-7-ol: Methoxy substitution at position 6 reduces polarity (logP ~2.5), favoring membrane permeability but decreasing aqueous solubility .

Biological Activity

4-Chloro-5-methyl-quinolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial, antiviral, and anticancer therapies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a methyl group on the quinoline ring, which enhances its chemical reactivity and biological activity. The molecular formula is C_10H_8ClN_O, with a molecular weight of approximately 201.63 g/mol. The unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potential therapeutic effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits bactericidal effects by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase. This action results in bacterial cell death, making it a candidate for treating resistant Gram-positive infections .

- Antiviral Properties : Preliminary studies suggest that this compound may disrupt viral replication processes, although detailed mechanisms remain to be fully elucidated.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Antimicrobial Efficacy

The effectiveness of this compound against various microbial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤ 0.06 | Potent |

| Escherichia coli | ≤ 0.12 | Moderate |

| Pseudomonas aeruginosa | ≤ 0.25 | Moderate |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen associated with nosocomial infections .

Antimalarial Activity

In addition to its antibacterial properties, this compound has shown promise as an antimalarial agent. Its activity was tested against Plasmodium falciparum strains with varying resistance profiles. The following table presents the IC50 values obtained from these studies:

| Compound | IC50 (nM) | Strain |

|---|---|---|

| This compound | 150 | Chloroquine-sensitive |

| This compound | 680 | Chloroquine-resistant |

These findings suggest that this compound could serve as a lead structure for developing new antimalarial drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including this compound:

- Study on Antimicrobial Resistance : A study demonstrated that quinoline derivatives exhibited bacteriostatic effects without selecting for resistance in clinical isolates of Gram-positive bacteria. This property is crucial in addressing the growing concern of antibiotic resistance in hospital settings .

- Antimalarial Research : In vivo studies on mice infected with Plasmodium berghei showed that compounds derived from quinoline exhibited significant schizonticidal activity comparable to established antimalarial agents like chloroquine .

- Cytotoxicity Assessments : Evaluations against HepG2 and HeLa cell lines indicated low cytotoxicity for this compound at concentrations up to 100 μg/mL, suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.